2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, piperidine, and pyridazine .
Molecular Structure Analysis
The compound contains a benzotriazole moiety, which is a bicyclic compound with a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Benzotriazole is a white-to-light tan solid .Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar heterocyclic compounds, such as pyrazolopyridine and pyrazolopyridazinone derivatives, has shown significant potential in the development of new materials and pharmaceutical agents. These studies often focus on the structural analysis of these compounds, examining their molecular interactions, conformational preferences, and the formation of complex molecular architectures. For instance, the study of a 2H-pyrazolo[4,3-c]pyridine derivative highlights the compound's conformation and intramolecular interactions, providing insights into its potential as a building block for more complex molecules (N. S. Karthikeyan et al., 2010).
Tautomerism and Stability
The tautomerism and stability of aza heterocycles, including compounds similar to the one , have been subjects of investigation. These studies explore the dynamic behavior of such compounds, shedding light on their reactivity and stability under various conditions. This knowledge is crucial for designing compounds with desired properties for specific applications (A. Gubaidullin et al., 2014).
Anti-tumor Properties
The exploration of benzopyranylamine compounds and their derivatives, including pyrazolopyridazinones, has led to the identification of substances with promising anti-tumor properties. These studies are foundational for the development of new chemotherapeutic agents, providing a starting point for the synthesis and testing of compounds with potential efficacy against various cancer cell lines (L. Jurd, 1996).
Novel Synthesis Approaches
Research into efficient synthesis methods for related compounds is vital for advancing drug development and material science. Studies on the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrate innovative approaches to creating novel compounds with potential applications in medicinal chemistry and beyond (E. M. Flefel et al., 2018).
Mechanism of Action
Target of Action
The compound “2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” contains a benzotriazole moiety . Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The specific targets of this compound would depend on its exact structure and the context of its use.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that “this compound” might affect. Given the broad range of activities associated with benzotriazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, benzotriazole derivatives can have a wide range of biological activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzotriazole, a component of the compound, can bind to other species, utilizing the lone pair electrons . This suggests that 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c29-19-5-4-18(27-9-1-8-21-27)24-28(19)13-14-6-10-26(11-7-14)20(30)15-2-3-16-17(12-15)23-25-22-16/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUDVCEWVTOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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